tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a tert-butyl ester group and a 3-oxopropoxy substituent on the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxypropyl pyrrolidine-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, and the product is typically isolated by crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
- Oxidation yields oxo derivatives.
- Reduction yields alcohol derivatives.
- Substitution yields various functionalized pyrrolidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades .
Comparison with Similar Compounds
- tert-Butyl 3-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-aminopyrrolidine-1-carboxylate
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate
Comparison:
- tert-Butyl 3-oxopyrrolidine-1-carboxylate lacks the 3-oxopropoxy substituent, making it less versatile in certain synthetic applications .
- tert-Butyl 3-aminopyrrolidine-1-carboxylate contains an amino group instead of the oxopropoxy group, which alters its reactivity and potential applications .
- tert-Butyl 3-hydroxypyrrolidine-1-carboxylate has a hydroxyl group, making it more suitable for reactions requiring alcohol functionalities .
Conclusion
tert-Butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty materials.
Properties
IUPAC Name |
tert-butyl 3-(3-oxopropoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-10(9-13)16-8-4-7-14/h7,10H,4-6,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNXXRNOLGLTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.